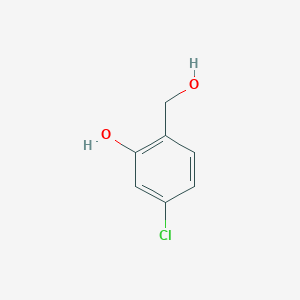

5-Chloro-2-(hydroxymethyl)phenol

Vue d'ensemble

Description

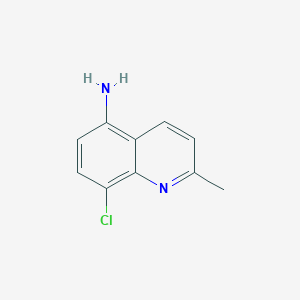

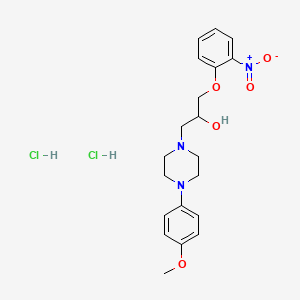

5-Chloro-2-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7ClO2 . It has a molecular weight of 158.58 g/mol . The compound is also known by other names such as 5-Chloro-2-hydroxymethyl-phenol and 4-Chloro-2-hydroxybenzyl alcohol .

Synthesis Analysis

The synthesis of this compound involves the use of 4-chloro-2-hydroxybenzoic acid as a reactant. The reaction is carried out in THF (Tetrahydrofuran) solvent, and BH3 (Borane) is added dropwise at 0° C. The mixture is then stirred at room temperature overnight. The product is extracted with EA (Ethyl Acetate) twice, washed with brine, dried with anhydrous Na2SO4, and concentrated to yield the title compound.Molecular Structure Analysis

The molecular structure of this compound consists of 10 heavy atoms . It has 1 rotatable bond, 2 hydrogen bond donors, and 2 hydrogen bond acceptors . The compound has a topological polar surface area of 40.5 Ų .Physical And Chemical Properties Analysis

This compound has a molecular weight of 158.58 g/mol . It has an XLogP3 value of 1.9, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 158.0134572 g/mol . The compound has a topological polar surface area of 40.5 Ų .Applications De Recherche Scientifique

1. Analytical Chemistry and Spectroscopy

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, closely related to 5-Chloro-2-(hydroxymethyl)phenol, is used as a reagent in quantitative 31P NMR analysis of hydroxyl groups in lignins. This facilitates the study of various phenolic hydroxyl environments, aiding in the analysis of lignin structures (Granata & Argyropoulos, 1995).

2. Corrosion Inhibition

Research on compounds such as 2-(5-chloro-2-hydroxybenzylideneamino)phenol, which share structural similarities with this compound, reveals their use in corrosion inhibition. These compounds effectively prevent corrosion on metal surfaces in acidic environments, highlighting their potential in industrial applications (Saha et al., 2015).

3. Synthesis of Metal Complexes

Studies involving compounds like 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol, related to this compound, focus on synthesizing metal complexes. These complexes, involving various transition metals, are characterized for potential applications in areas such as anticancer treatments (Abbas et al., 2020).

4. Environmental Chemistry and Photocatalysis

The study of photocatalytic degradation of antimicrobial agents like triclosan, structurally related to this compound, provides insights into environmental chemistry. This research is crucial for understanding the environmental impact and breakdown of such compounds (Rafqah et al., 2006).

5. Nutraceutical and Food Additive Research

Chlorogenic acid, a phenolic compound similar to this compound, has been extensively studied for its health-promoting properties. Research highlights its potential as a nutraceutical for treating metabolic syndrome and as a natural food additive due to its antimicrobial and antioxidant activities (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

6. Electrochemical Analysis

Electrochemical methods, including sensors and biosensors, have been developed for detecting chlorogenic acid, which shares chemical family ties with this compound. This approach is used for quantifying such compounds in various nutraceuticals and food products, indicating the compound's significance in food science and technology (Munteanu & Apetrei, 2021).

7. Material Science and Polymer Chemistry

In material science, compounds structurally similar to this compound are used in synthesizing polymers and resins. Studies focus on creating new materials with applications ranging from industrial to biomedical fields (Yuan, Zhang, & Xu, 2014).

8. Electrochemical Reduction Studies

Electrochemical reduction studies of compounds like 5-chloro-2-(2,4-dichlorophenoxy)phenol, related to this compound, contribute to our understanding of organic electrochemistry and its applications in environmental remediation (Knust et al., 2010).

9. Environmental Transformation and Oxidation Studies

Research on the transformation and oxidation of related compounds, like triclosan and chlorophene, informs us about the fate of these chemicals in the environment. This knowledge is essential for assessing ecological risks and designing safer compounds (Zhang & Huang, 2003).

10. Organic Chemistry and Synthesis

The synthesis of novel compounds, such as 5-chloro-2-(4-chloro-phenoxy)-phenol, demonstrates the versatility of this compound in organic synthesis. This research can lead to the development of new pharmaceuticals, agrochemicals, and other specialty chemicals (Wang Jing, 2007).

Propriétés

IUPAC Name |

5-chloro-2-(hydroxymethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPPSDXLISKMNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40316213 | |

| Record name | 5-chloro-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64917-81-3 | |

| Record name | NSC300883 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![14-[(2r,5s,6s)-6-Hydroxy-5-methylpiperidin-2-yl]tetradecan-2-one](/img/structure/B3055387.png)

![1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene](/img/structure/B3055390.png)

![Benzyl [(4-methylbenzene-1-sulfonyl)oxy]carbamate](/img/structure/B3055393.png)

![N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B3055395.png)